Boronic acid, B-(4-ethyl-2-fluorophenyl)-
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Overview
Description
Boronic acid, B-(4-ethyl-2-fluorophenyl)-, is an organoboron compound that features a boronic acid functional group attached to a 4-ethyl-2-fluorophenyl moiety. This compound is part of a broader class of boronic acids, which are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. Boronic acids are valuable intermediates in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of boronic acid, B-(4-ethyl-2-fluorophenyl)-, typically involves the reaction of 4-ethyl-2-fluorophenylboronic acid with boron reagents. One common method is the Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed cross-coupling of aryl halides with boronic acids. The reaction conditions usually include a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol .
Industrial Production Methods
Industrial production of boronic acids often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the recovery and recycling of boronic acid components can mitigate costs and improve sustainability .
Chemical Reactions Analysis
Types of Reactions
Boronic acid, B-(4-ethyl-2-fluorophenyl)-, undergoes various chemical reactions, including:
Oxidation: Boronic acids can be oxidized to form boronic esters or boronic anhydrides.
Reduction: Reduction reactions can convert boronic acids to boranes.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.
Major Products Formed
Oxidation: Boronic esters or anhydrides.
Reduction: Boranes.
Substitution: Biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and other organic compounds.
Scientific Research Applications
Boronic acid, B-(4-ethyl-2-fluorophenyl)-, has several scientific research applications:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl compounds.
Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme inhibition.
Medicine: Investigated for its potential in drug design, particularly in the development of proteasome inhibitors and other therapeutic agents.
Industry: Utilized in the production of advanced materials, including polymers and electronic components
Mechanism of Action
The mechanism of action of boronic acid, B-(4-ethyl-2-fluorophenyl)-, in Suzuki-Miyaura coupling involves the formation of a palladium-boron complex. The palladium catalyst facilitates the transmetalation step, where the boronic acid transfers its organic group to the palladium center. This is followed by reductive elimination, resulting in the formation of the biaryl product. The molecular targets and pathways involved include the palladium catalyst and the boronic acid functional group .
Comparison with Similar Compounds
Similar Compounds
4-Fluorophenylboronic acid: Similar structure but lacks the ethyl group.
4-Chloro-2-fluorophenylboronic acid: Contains a chlorine atom instead of an ethyl group.
4-(Trifluoromethyl)phenylboronic acid: Features a trifluoromethyl group instead of an ethyl group .
Uniqueness
Boronic acid, B-(4-ethyl-2-fluorophenyl)-, is unique due to the presence of both an ethyl and a fluorine substituent on the phenyl ring. This combination can influence the compound’s reactivity and selectivity in chemical reactions, making it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C8H10BFO2 |
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Molecular Weight |
167.98 g/mol |
IUPAC Name |
(4-ethyl-2-fluorophenyl)boronic acid |
InChI |
InChI=1S/C8H10BFO2/c1-2-6-3-4-7(9(11)12)8(10)5-6/h3-5,11-12H,2H2,1H3 |
InChI Key |
GXDSNMICUVHQFV-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=C(C=C1)CC)F)(O)O |
Origin of Product |
United States |
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